2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone
Overview
Description
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone is a dihydrochalcone compound isolated from the plant Iryanthera juruensis Warb. It is known for its cytotoxic properties and has been tested against a panel of cancer cell lines . This compound has a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Scientific Research Applications
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It has been studied for its cytotoxic effects on cancer cell lines.
Medicine: Its potential as an anti-cancer agent is being explored.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone exerts its effects involves its interaction with cellular targets. It is a major cytotoxic metabolite and has been shown to induce cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxy-4,4-dimethoxydihydrochalcone: This compound has a similar structure but differs in the position of the hydroxyl and methoxy groups.
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone: Another structurally similar compound with different functional group positions.
Uniqueness
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct cytotoxic properties. This makes it a valuable compound for research in cancer treatment.
Properties
IUPAC Name |
3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-13-9-16(20)14(17(10-13)22-2)7-8-15(19)11-3-5-12(18)6-4-11/h3-6,9-10,18,20H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMWYIVORZZVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.